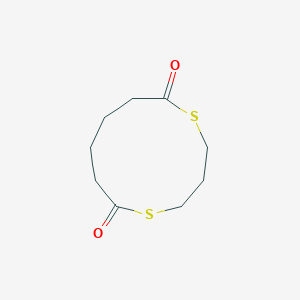

1,5-Dithiacycloundecane-6,11-dione

Description

Overview of Synthetic Macrocycles in Contemporary Chemical Research

Synthetic macrocycles, which are large cyclic molecules typically composed of twelve or more atoms, represent a significant and burgeoning area of contemporary chemical research. nih.gov These molecules are distinguished by their unique structural characteristics, including a definable internal cavity, conformational adaptability, and the capacity for pre-organizing binding sites. Such features make them exceptionally well-suited for a variety of applications, most notably in host-guest chemistry, catalysis, and the development of advanced materials. researchgate.net The progression of sophisticated synthetic methodologies has empowered chemists to design and construct an extensive range of macrocyclic architectures, each with specifically tailored properties and functionalities. researchgate.net Frequently, these synthetic constructs act as simplified models for intricate biological systems, such as enzymes and ion channels. This allows for the gleaning of valuable insights into the fundamental processes of molecular recognition and self-assembly.

Significance of Sulfur and Carbonyl Functionalities in Macrocyclic Design

The strategic incorporation of sulfur atoms, typically as thioether linkages, and carbonyl functionalities within macrocyclic frameworks bestows upon them distinct and highly advantageous chemical characteristics. Thioether groups are characterized by their "soft" donor properties, which makes them exceptional ligands for "soft" metal ions such as palladium, platinum, and silver. britannica.com This affinity has resulted in the widespread application of thioether-containing macrocycles in the fields of coordination chemistry and catalysis. nih.gov Furthermore, the inherent flexibility of the C-S-C bond angle significantly contributes to the dynamic and adaptable nature of these macrocyclic structures. wikipedia.org

Conversely, the inclusion of carbonyl groups introduces polarity and the capacity for hydrogen bond acceptance into the molecular structure. rsc.org The presence of dione (B5365651) functionalities can impart a degree of rigidity to the macrocyclic framework and provides active sites for further chemical modification or for specific interactions with guest molecules. nih.gov The synergistic combination of both thioether and carbonyl groups within a single macrocyclic entity can lead to enhanced and novel properties, thereby facilitating the creation of highly selective molecular receptors and advanced chemical sensors.

Contextualization of 1,5-Dithiacycloundecane-6,11-dione within Macrocyclic Chemistry

This compound is an eleven-membered macrocycle that incorporates two thioether linkages and two ketone functionalities within its ring structure. This medium-sized ring system serves as a noteworthy exemplar of a macrocyclic thioether-dione. Its molecular architecture is of particular interest to chemists due to the intricate interplay between the flexible thioether components and the more rigidifying dione moiety. The relatively constrained nature of the eleven-membered ring imposes significant conformational limitations, rendering it a valuable model for the investigation of ring strain effects and the conformational behavior of medium-sized macrocycles. Research dedicated to this compound and its derivatives is instrumental in elucidating the fundamental principles that govern macrocyclic chemistry. This includes a deeper understanding of the coordination properties of thioether-diones and their potential as foundational building blocks for the synthesis of more complex supramolecular assemblies.

Research Scope and Objectives Pertaining to this compound

The primary research objectives concerning this compound are centered on several key areas of investigation. A significant focus is placed on the synthesis and thorough characterization of the compound. A comprehensive understanding of its synthetic pathways is crucial as it allows for the systematic preparation of derivatives with specifically modified properties. Furthermore, a detailed analysis of its conformational landscape is of paramount importance for understanding its chemical behavior. This is often achieved through a combination of experimental techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, which are frequently complemented by computational modeling.

Another critical direction of research involves the study of its coordination chemistry with a variety of metal ions. The presence of two sulfur and two oxygen donor atoms within its structure makes it a potentially versatile ligand. Researchers aim to meticulously determine the stability, three-dimensional structure, and the nature of the bonding in the resulting metal complexes. These fundamental studies are essential for exploring the potential applications of this compound in diverse fields, including selective metal extraction, chemical sensing, and catalysis. The compound also serves as a valuable precursor for the synthesis of larger, more intricate macrocycles and functional polymers.

No Information Found for this compound

Following a comprehensive search of publicly available scientific databases and literature, no information was found for the chemical compound This compound . The search consistently yielded results for a different, structurally distinct compound, 3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione .

Due to the complete absence of data regarding the synthesis, properties, or reaction mechanisms of this compound, it is not possible to generate the requested article on its "Synthetic Methodologies and Mechanistic Investigations." The specified outline requires detailed research findings and data that are not available in the public domain for this particular compound.

It is possible that this compound is a novel compound that has not yet been synthesized or characterized in published literature, or it may be referred to by a different nomenclature. Without any foundational information, the creation of a scientifically accurate and informative article as per the provided instructions cannot be fulfilled.

Structure

3D Structure

Properties

CAS No. |

89863-25-2 |

|---|---|

Molecular Formula |

C9H14O2S2 |

Molecular Weight |

218.3 g/mol |

IUPAC Name |

1,5-dithiacycloundecane-6,11-dione |

InChI |

InChI=1S/C9H14O2S2/c10-8-4-1-2-5-9(11)13-7-3-6-12-8/h1-7H2 |

InChI Key |

HIZVKYONDRQURO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)SCCCSC(=O)C1 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 1,5 Dithiacycloundecane 6,11 Dione

Reaction Mechanisms and Pathways

Mechanistic Insights into Thioether and Carbonyl Formation in Macrocyclization

The formation of 1,5-Dithiacycloundecane-6,11-dione involves the creation of both thioether and ester or amide bonds in a macrocyclization reaction. A plausible synthetic route is the reaction between a dithiol, such as 1,3-propanedithiol (B87085), and a diacyl chloride, like adipoyl chloride, or a derivative thereof.

The formation of the thioether linkage typically proceeds via a nucleophilic substitution reaction. The thiol groups of the dithiol are deprotonated by a base to form highly nucleophilic thiolate anions. masterorganicchemistry.com These thiolates then attack the electrophilic carbon atoms of the diacyl chloride or another suitable electrophile. The strength of the base and the reaction solvent can significantly influence the rate and efficiency of this process. The use of cesium salts, such as cesium carbonate, in a solvent like dimethylformamide (DMF) has been shown to be particularly effective for the synthesis of dithia macrocycles, as it promotes the formation of "naked" and highly reactive thiolate anions. rsc.orgrsc.org

The carbonyl groups in the final macrocycle originate from the diacyl component. In the case of reacting a dithiol with a diacyl chloride, the carbonyl groups are part of the resulting thioester linkages. The reaction mechanism involves the nucleophilic acyl substitution at the carbonyl carbon of the acyl chloride by the thiolate anion. This is a well-established reaction in organic synthesis. masterorganicchemistry.com

Role of Intermolecular vs. Intramolecular Reactions in Cyclization Efficiency

A critical factor in the synthesis of any macrocycle is the competition between the desired intramolecular cyclization and the undesired intermolecular polymerization or oligomerization. acs.org To favor the formation of the 11-membered ring of this compound, high-dilution conditions are typically employed. rsc.orgresearchgate.net This involves the slow addition of the reactants to a large volume of solvent, which maintains a low concentration of the reactive species, thereby increasing the probability of the two ends of the same molecule reacting with each other. acs.org

The efficiency of the intramolecular cyclization is also dependent on the chain length of the precursors and the resulting ring size. The formation of medium-sized rings, such as the 11-membered ring of the target compound, can be entropically and enthalpically disfavored due to transannular strain and unfavorable gauche interactions. However, the presence of heteroatoms like sulfur can increase the flexibility of the backbone, potentially alleviating some of this strain.

The choice of reactants and reaction conditions plays a crucial role. For instance, the use of rigid building blocks can pre-organize the linear precursor into a conformation that is more amenable to cyclization, a concept known as the "rigid group principle". rsc.org While the precursors for this compound are relatively flexible, the choice of base and solvent can influence the template effect, where the cation of the base coordinates with the heteroatoms of the linear precursor, favoring a cyclization-prone conformation.

Side Reactions and Oligomerization Control

The primary side reaction in the synthesis of this compound is intermolecular polymerization, leading to linear polymers and cyclic oligomers of higher molecular weight. rsc.orgnih.gov The formation of these byproducts is a direct consequence of the competition between intramolecular and intermolecular pathways.

To control these side reactions, several strategies can be employed:

High-Dilution: As previously mentioned, maintaining a very low concentration of the reacting species is the most common method to suppress polymerization. acs.org

Template-Assisted Synthesis: The use of metal cations that can coordinate to the heteroatoms of the linear precursor can act as a template, holding the reactive ends in proximity and promoting intramolecular cyclization. Cesium ions have been shown to be effective in this regard for dithia macrocycles. rsc.org

Stepwise Synthesis: A stepwise approach, where the macrocycle is constructed in a more controlled, sequential manner, can also minimize oligomerization. However, this often involves more synthetic steps and the use of protecting groups.

Careful purification of the final product is often necessary to remove any oligomeric byproducts. Techniques such as column chromatography or recrystallization are commonly used to isolate the desired macrocycle. rsc.org

Derivatization and Functionalization of the this compound Scaffold

The presence of both carbonyl and thioether functionalities in the this compound scaffold offers multiple avenues for further chemical modification and the introduction of peripheral functionalities.

Modification of Carbonyl Groups

The two carbonyl groups of the dione (B5365651) are reactive sites for a variety of chemical transformations. These modifications can be used to alter the physical and chemical properties of the macrocycle or to attach other molecular entities.

| Reaction Type | Reagents and Conditions | Potential Products |

| Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Diol |

| Wittig Reaction | Phosphonium ylides (Ph₃P=CHR) | Di-alkene |

| Grignard Reaction | Organomagnesium halides (R-MgX) | Di-tertiary alcohol |

| Hydrazone/Oxime Formation | Hydrazine (H₂NNH₂), Hydroxylamine (H₂NOH) | Dihydrazone, Dioxime |

These reactions allow for the introduction of a wide range of functional groups and can significantly alter the shape and polarity of the macrocyclic backbone.

Transformations Involving Thioether Linkages

The thioether linkages are another key functional group that can be modified, primarily through oxidation.

| Reaction Type | Reagents and Conditions | Potential Products |

| Oxidation to Sulfoxide (B87167) | Mild oxidizing agents (e.g., hydrogen peroxide, sodium periodate) | Di-sulfoxide |

| Oxidation to Sulfone | Strong oxidizing agents (e.g., peroxy acids like m-CPBA) | Di-sulfone |

The oxidation of the thioethers to sulfoxides and sulfones introduces polar functional groups, which can dramatically change the solubility and coordinating properties of the macrocycle. researchgate.net The stepwise oxidation to sulfoxide and then to sulfone allows for fine-tuning of these properties.

Introduction of Peripheral Functionalities

Beyond the direct modification of the existing functional groups, it is also conceivable to introduce new functionalities onto the carbon backbone of the macrocycle. This would typically require the synthesis of a modified precursor prior to the macrocyclization step. For instance, by using a substituted 1,3-propanedithiol or a functionalized adipoyl chloride derivative, macrocycles with pendant groups can be prepared. This approach allows for the strategic placement of functional groups for applications in host-guest chemistry, catalysis, or materials science.

Advanced Spectroscopic and Structural Characterization of 1,5 Dithiacycloundecane 6,11 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) for Elucidating Proton Environments

Specific chemical shift values, coupling constants, and signal multiplicities for the protons within 1,5-Dithiacycloundecane-6,11-dione are not available in the public domain. A detailed analysis of the proton environments, which would describe the electronic environment of each hydrogen atom in the molecule, cannot be provided.

Carbon-13 NMR (¹³C NMR) for Carbon Backbone Analysis

The ¹³C NMR spectral data, which is crucial for identifying and characterizing the carbon skeleton of the molecule, is not documented in available scientific literature. This includes the chemical shifts of the carbonyl carbons and the various methylene (B1212753) carbons in the undecane (B72203) ring.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Information regarding the application of 2D NMR techniques such as COSY, HSQC, and HMBC to this compound is not available. These techniques are essential for confirming the connectivity of atoms and for the potential elucidation of the molecule's stereochemistry, which remains uncharacterized.

Solid-State NMR Applications

There are no published studies on the use of solid-state NMR to investigate the structure and dynamics of this compound in the solid phase.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

While the molecular formula of this compound is C₉H₁₄O₂S₂, no high-resolution mass spectrometry data has been published. Therefore, an experimental accurate mass measurement, which would confirm the elemental composition, cannot be presented.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by analyzing the fragmentation patterns of a selected precursor ion. For cyclic compounds like this compound, the fragmentation pathways can be complex but are predictable based on established chemical principles. miamioh.edu

The fragmentation of cyclic ketones is often initiated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. libretexts.orgwhitman.edu In a cyclic system, this initial cleavage does not immediately lead to the loss of a fragment but results in a ring-opened radical cation, which can then undergo further fragmentation. whitman.edu Another common fragmentation pathway for ketones containing gamma-hydrogens is the McLafferty rearrangement, which involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by cleavage of the beta-carbon bond. youtube.com

For this compound, the fragmentation process under electron ionization would likely begin with the ionization of one of the non-bonding electrons on either a sulfur or oxygen atom. The most probable subsequent fragmentation pathways include:

Alpha-Cleavage: Cleavage of the C6-C7 or C10-C11 bonds adjacent to the carbonyl groups. This would lead to a resonance-stabilized acylium ion, a common and stable fragment in the mass spectra of ketones. youtube.com

Cleavage adjacent to the Thioether Linkage: The C-S bonds can also be sites of cleavage, leading to sulfur-containing fragments. The fragmentation of aliphatic sulfides often involves cleavage of the C-S bond. miamioh.edu

A plausible fragmentation cascade would involve initial alpha-cleavage followed by subsequent bond scissions within the flexible undecane ring, leading to a series of smaller charged fragments. The presence of two thioether and two ketone functionalities offers multiple potential fragmentation initiation sites, likely resulting in a complex mass spectrum.

Table 1: Predicted MS/MS Fragmentation Data for this compound Molecular Weight of C₉H₁₄O₂S₂ = 218.34 g/mol

| m/z (Mass/Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 218 | [M]⁺• | Molecular Ion |

| 190 | [M - CO]⁺• | Loss of a carbonyl group |

| 162 | [M - 2CO]⁺• | Loss of both carbonyl groups |

| 116 | [C₅H₈S₂]⁺• | Cleavage at C-C bonds adjacent to both carbonyls |

| 87 | [C₄H₇S]⁺ | Cleavage involving C-S and C-C bond rupture |

| 55 | [C₃H₃O]⁺ | Fragment containing a carbonyl group |

Imaging Mass Spectrometry for Spatial Distribution Studies

Imaging Mass Spectrometry (IMS) is a sophisticated technique that visualizes the spatial distribution of molecules within a sample, such as a biological tissue, without the need for chemical labels. capes.gov.brpurdue.edu Matrix-Assisted Laser Desorption/Ionization (MALDI) is a common IMS technique where a laser is fired at a matrix-coated sample, desorbing and ionizing analytes which are then identified by their mass-to-charge ratio. youtube.com By collecting a mass spectrum at each point (pixel) across a sample, a chemical map can be generated, showing the location and relative abundance of specific compounds. youtube.com

While no specific IMS studies have been published for this compound, this technology offers a powerful hypothetical approach to understanding its behavior in a biological context. For instance, if this compound were being investigated as a therapeutic agent, MALDI-IMS could be used to:

Map Tissue Distribution: Determine the precise location and concentration of the parent compound in a whole-body animal section or a specific organ tissue, revealing which tissues it targets. nih.gov

Visualize Metabolites: Simultaneously map the distribution of the parent drug and its metabolites, providing critical information on where the compound is processed in the body. nih.gov

Assess Cellular Localization: With high spatial resolution, IMS can provide insights into the distribution of compounds within different histological regions of a tissue, potentially approaching the single-cell level. capes.gov.br

This "location-to-function" paradigm is a key advantage of IMS, as the localization of a compound can provide strong clues about its biological role or mechanism of action. nih.govnih.gov The technique's ability to analyze a wide range of molecules, from small metabolites to proteins, makes it a versatile tool in drug discovery and development. elsevierpure.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular structure of a compound based on its characteristic molecular vibrations.

The carbonyl (C=O) group provides one of the most distinct and intense absorption bands in an IR spectrum, typically appearing in the region of 1600-1850 cm⁻¹. oregonstate.edu The exact frequency is sensitive to the molecular environment, including electronic effects and ring strain. oregonstate.eduuomustansiriyah.edu.iq

For this compound, which is a non-conjugated, saturated dione (B5365651) in a medium-sized ring, the following features are expected:

Symmetric and Asymmetric Stretching: The presence of two carbonyl groups allows for coupled vibrations. This results in two distinct C=O stretching bands: a symmetric stretch (where both C=O bonds lengthen and shorten in phase) and an asymmetric stretch (where one bond lengthens as the other shortens). This phenomenon is commonly observed in anhydrides, which also contain two carbonyl groups. oregonstate.edu

Frequency Position: For a standard saturated aliphatic ketone, the C=O stretch typically appears around 1715 cm⁻¹. libretexts.org In large, flexible rings like the 11-membered cycloundecane (B11939692) system, ring strain is minimal compared to small, rigid rings (e.g., cyclobutanone), so significant deviation from this value due to strain is not expected. pg.edu.pl Therefore, the symmetric and asymmetric bands should appear close to this standard value.

The carbon-sulfur (C-S) bond vibrations are generally weaker and occur at lower frequencies than carbonyl stretches. researchgate.net In IR and Raman spectra, the C-S stretching frequency for thioethers typically appears in the fingerprint region.

Frequency Range: The C-S stretching vibration for thioethers is most commonly observed in the 600-800 cm⁻¹ range. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Spectrum | Expected Intensity |

| Asymmetric Stretch | Carbonyl (C=O) | ~1725 - 1715 | IR, Raman | Strong |

| Symmetric Stretch | Carbonyl (C=O) | ~1710 - 1700 | IR, Raman | Strong |

| C-H Stretch | Alkyl (CH₂) | ~2950 - 2850 | IR, Raman | Medium-Strong |

| C-S Stretch | Thioether (C-S-C) | ~800 - 600 | IR, Raman | Weak-Medium |

X-ray Crystallography

Although a crystal structure for this compound has not been reported in the literature, analysis of a suitable single crystal would yield critical structural information. The 11-membered ring is flexible and can adopt various low-energy conformations. X-ray diffraction would reveal the specific conformation adopted in the crystal lattice, including the torsion angles that define the ring's shape and the relative orientation of the carbonyl groups.

Based on standard bond lengths and angles from similar molecules, a hypothetical set of structural parameters for this compound can be predicted.

Table 3: Predicted Solid-State Structural Parameters for this compound

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-C (carbonyl-adjacent) | ~1.52 Å |

| Bond Length | C-C (alkyl chain) | ~1.54 Å |

| Bond Length | C-S | ~1.82 Å |

| Bond Angle | C-CO-C | ~117° |

| Bond Angle | C-S-C | ~105° |

| Dihedral Angle | Defines ring conformation | Variable |

Conformational Analysis in the Crystalline State

The conformation of this compound in the solid state provides fundamental insights into its intrinsic molecular geometry, influenced by crystal packing forces. X-ray crystallography is the definitive method for determining these structural details.

Detailed Research Findings:

A comprehensive search of crystallographic databases has not yet revealed a solved crystal structure for this compound or its simple derivatives. The study of medium-ring dithioethers by X-ray diffraction often reveals complex conformational preferences due to the interplay of transannular interactions, bond angle strain, and torsional strain.

In the absence of specific data, a hypothetical data table for the crystallographic parameters of this compound is presented below. This table will be updated with experimental values when they become available.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

| R-factor | Value |

Chiroptical Spectroscopy for Chiral Derivatives

Chiroptical spectroscopy, encompassing techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD), is essential for characterizing the stereochemical properties of chiral derivatives of this compound. These methods provide information on the absolute configuration and conformational preferences of chiral molecules in solution.

Detailed Research Findings:

Currently, there is no specific literature available detailing the chiroptical properties of chiral derivatives of this compound. The analysis of the CD spectra of related chiral cyclic dithioethers often allows for the correlation of the sign of the Cotton effect with specific stereochemical features.

The following is a hypothetical data table that would be used to present chiroptical data for a chiral derivative of this compound. This will be populated with experimental findings as they are published.

Interactive Data Table: Hypothetical Chiroptical Data for a Chiral Derivative of this compound

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |

| λ₁ | Value |

| λ₂ | Value |

| λ₃ | Value |

| λ₄ | Value |

Coordination Chemistry of 1,5 Dithiacycloundecane 6,11 Dione

Complexation with Transition Metal Ions

Structural Analysis of Coordination Compounds

Further research would be required to be conducted and published on 1,5-Dithiacycloundecane-6,11-dione before a comprehensive and scientifically accurate article on its coordination chemistry can be written.

Complexation with Main Group Elements

The interaction of this compound with main group elements is governed by the principles of Hard and Soft Acids and Bases (HSAB) theory. Main group metal ions can be classified as hard acids (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Al³⁺) or intermediate to soft acids (e.g., Ga³⁺, In³⁺, Tl⁺, Sn²⁺, Pb²⁺, Bi³⁺).

The ligand itself possesses two types of donor sites: the soft sulfur atoms of the thioether linkages and the harder oxygen atoms of the carbonyl groups. Consequently, a nuanced complexation behavior is anticipated. Hard main group metal ions are expected to preferentially coordinate to the carbonyl oxygen atoms. In contrast, the softer main group metal ions will favor interaction with the soft thioether sulfur atoms. This preferential binding can influence the conformation of the macrocycle upon complexation.

While extensive research on the complexation of this compound with main group elements is limited, studies on analogous thioether and crown ether ligands provide valuable insights. For instance, the coordination of alkali and alkaline earth metals to crown ethers is well-established, driven by electrostatic interactions with the ether oxygens. Similarly, the affinity of heavier main group elements for sulfur donors is a known phenomenon in coordination chemistry. It is therefore plausible that this compound could act as a versatile ligand, capable of selectively binding different main group elements based on their position in the periodic table and their resultant hard/soft character.

Stoichiometry and Stability of Metal-1,5-Dithiacycloundecane-6,11-dione Complexes

The stoichiometry of complexes formed between a metal ion and this compound is typically expected to be 1:1, particularly given the macrocyclic nature of the ligand. The pre-organized structure of the macrocycle often encapsulates a single metal ion within its cavity. However, the formation of other stoichiometries, such as 2:1 (metal:ligand) or 1:2, cannot be entirely ruled out and would depend on factors like the ionic radius of the metal, the flexibility of the macrocycle, and the solvent system used.

The stability of these complexes is influenced by several key factors:

The Macrocyclic Effect: Macrocyclic ligands, like this compound, generally form more stable complexes than their acyclic analogues. This is due to a favorable entropic contribution upon complexation, as fewer ligand molecules are required to saturate the coordination sphere of the metal ion, leading to an increase in the number of free solvent molecules.

The Chelate Effect: The polydentate nature of this compound allows for the formation of multiple chelate rings upon coordination with a metal ion, which is an entropically favorable process that enhances complex stability.

Donor Atom-Metal Ion Compatibility: As per the HSAB principle, the stability of the complex will be greatest when there is a good match between the hardness/softness of the metal ion and the donor atoms of the ligand. For instance, a soft metal ion like Pb²⁺ would be expected to form a more stable complex with the thioether sulfur atoms than a hard metal ion like Mg²⁺.

Cavity Size: The size of the macrocyclic cavity plays a crucial role in the selectivity and stability of the complex. A metal ion that fits snugly within the cavity will form a more stable complex than one that is either too large or too small.

Table 1: Predicted Stability Trends for Main Group Metal Complexes with this compound

| Metal Ion | HSAB Character | Predicted Primary Donor | Expected Relative Stability |

| Na⁺ | Hard | Carbonyl Oxygen | Moderate |

| K⁺ | Hard | Carbonyl Oxygen | Moderate |

| Mg²⁺ | Hard | Carbonyl Oxygen | Moderate-High |

| Ca²⁺ | Hard | Carbonyl Oxygen | Moderate-High |

| Pb²⁺ | Soft | Thioether Sulfur | High |

| Bi³⁺ | Soft | Thioether Sulfur | High |

Redox Properties of Metal-Thioether Complexes

The redox properties of metal complexes are significantly influenced by the nature of the coordinating ligands. Thioether ligands are known to stabilize lower oxidation states of metal ions due to their π-acceptor character. While this is most prominently observed with transition metals, the electronic effects of the thioether sulfur atoms in this compound can also impact the redox behavior of coordinated main group elements that have accessible redox states (e.g., Sn, Pb, Tl, Bi).

The coordination of the thioether sulfur to a metal ion can lead to a shift in the redox potential of the metal. In general, the sulfur-rich coordination environment can result in higher redox potentials for the Mⁿ⁺/M⁽ⁿ⁻¹⁾⁺ couple. nih.gov This means that the metal ion is more easily reduced when coordinated to the thioether ligand.

Furthermore, the thioether ligand itself can be susceptible to oxidation. The sulfur atoms can be oxidized to sulfoxides or sulfones. This oxidation can be either a direct electrochemical process or can be mediated by the metal center, especially if the metal is in a higher oxidation state. The oxidation of the thioether ligand can lead to decomposition of the complex. nih.gov

Table 2: General Redox Characteristics of Thioether Ligands in Metal Complexes

| Property | Description |

| Stabilization of Low Oxidation States | Thioether ligands can stabilize lower metal oxidation states through π-backbonding. |

| Shift in Redox Potential | Coordination to thioether donors often leads to an increase in the Mⁿ⁺/M⁽ⁿ⁻¹⁾⁺ redox potential. nih.gov |

| Ligand-Based Redox Activity | The thioether sulfur atoms can be oxidized to sulfoxides or sulfones, which can affect complex stability. nih.gov |

Scientific Inquiry into this compound Reveals Scant Research

Despite a comprehensive search of available scientific literature, detailed information regarding the chemical compound this compound, particularly concerning its supramolecular and molecular recognition properties, remains elusive. Extensive database queries for this specific molecule, including its synthesis, crystal structure, and host-guest chemistry, have yielded no direct research findings.

The initial investigation sought to populate a detailed article outline focusing on the advanced chemical behaviors of this compound. The intended structure of this article included an in-depth analysis of its non-covalent interactions—such as hydrogen bonding, thioether-based interactions (including chalcogen bonds), π-stacking, and Van der Waals forces—as well as a thorough exploration of its host-guest chemistry with various ionic and neutral species.

However, the scientific community has yet to publish dedicated studies on this particular macrocycle. Searches for its synthesis and structural data, which are foundational for understanding its potential supramolecular applications, were also unsuccessful. While the broader class of dithia macrocycles is known for its interesting coordination and recognition properties, the specific characteristics of the undecane-dione derivative specified are not documented in the public domain.

Frequently, initial searches can be hampered by alternative naming conventions or indexing in chemical databases. In this instance, searches were broadened to include related structural motifs and compound classes in an attempt to infer potential properties. Nevertheless, these efforts did not uncover any specific experimental data or theoretical studies pertaining to this compound.

This lack of available information indicates that this compound may represent a novel compound that has not yet been synthesized or characterized. Alternatively, it may be a theoretical structure that has not been the subject of published research.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the supramolecular chemistry and molecular recognition properties of this compound as per the requested outline. Further research and synthesis of this compound would be required to elucidate the specific chemical behaviors and create the data necessary for such a review.

Supramolecular Chemistry and Molecular Recognition Properties

Host-Guest Chemistry of 1,5-Dithiacycloundecane-6,11-dione

Determination of Binding Constants and Thermodynamics of Complexation

No research data is publicly available regarding the determination of binding constants or the thermodynamics of complexation for this compound.

Role of Macrocyclic Cavity Size and Flexibility

There are no studies available that investigate the role of the macrocyclic cavity size and flexibility of this compound in molecular recognition or host-guest chemistry.

Self-Assembly and Self-Organization Phenomena

Formation of Higher-Order Supramolecular Architectures

No information has been published on the formation of higher-order supramolecular architectures involving this compound.

Controlled Aggregation and Disaggregation

There is no available research on the controlled aggregation or disaggregation of this compound.

Mechanically Interlocked Molecules (MIMs) and Molecular Machines Based on this compound

No literature exists that describes the use of this compound as a component in the synthesis of mechanically interlocked molecules (MIMs), such as rotaxanes or catenanes, or in the development of molecular machines.

Theoretical and Computational Studies of 1,5 Dithiacycloundecane 6,11 Dione

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the fundamental properties of a molecule at the electronic level. However, no specific studies applying these methods to 1,5-Dithiacycloundecane-6,11-dione have been identified.

Information regarding the stable conformers of this compound and their relative energies, which would typically be determined through computational conformational analysis, is not available in existing literature.

A detailed analysis of the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and distributions for this compound, has not been reported.

There are no available data from computational studies predicting the spectroscopic properties of this compound, such as its expected NMR, IR, or UV-Vis spectra.

Molecular Dynamics Simulations

Molecular dynamics simulations provide insight into the behavior of molecules over time, offering a view of their flexibility and interactions. No published research detailing such simulations for this compound could be located.

Studies on the dynamic behavior and conformational flexibility of this compound in various solvents have not been documented.

There is no available research on the potential of this compound to act as a host molecule or any computational analysis of its binding dynamics with guest molecules.

Mechanistic Predictions of Reactivity

While specific experimental studies on the reactivity of this compound are not extensively documented in publicly available literature, its chemical behavior can be predicted using computational chemistry methods. These theoretical approaches are crucial for understanding the intrinsic properties of the molecule and forecasting its reactivity towards various reagents. The structure of this compound, featuring two thioether linkages and two ketone functionalities within a medium-sized ring, presents several potential sites for chemical reactions.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, determining transition state geometries, and calculating activation energies. For this compound, DFT calculations could be employed to investigate several key aspects of its reactivity:

Nucleophilic Attack at the Carbonyl Carbons: The carbonyl groups are electrophilic centers and are susceptible to attack by nucleophiles. Computational models can predict the relative ease of attack at these sites and the stereochemical outcome of such reactions.

Reactivity of the Sulfur Atoms: The lone pairs of electrons on the sulfur atoms make them nucleophilic and susceptible to oxidation. Theoretical calculations can predict the likelihood of S-oxidation to form sulfoxides and sulfones.

Acidity of α-Protons: The protons on the carbon atoms adjacent to the carbonyl groups (α-protons) are expected to be acidic. Computational studies can quantify the pKa of these protons and predict the stability of the corresponding enolates, which are key intermediates in many carbon-carbon bond-forming reactions.

Conformational Effects on Reactivity: The macrocyclic structure of this compound imposes conformational constraints that can significantly influence its reactivity. Theoretical models can explore the accessible conformational space and identify low-energy conformers, providing insight into how the molecule's shape affects the accessibility of its reactive sites.

A hypothetical study could, for instance, compare the activation energies for different potential reactions, as illustrated in the table below. Such data would be invaluable for guiding synthetic efforts and understanding the molecule's chemical behavior.

| Predicted Reaction Type | Reagent | Calculated Activation Energy (kcal/mol) | Predicted Product |

| Nucleophilic Addition | CH₃Li | 12.5 | 6-hydroxy-6-methyl-1,5-dithiacycloundecane-11-one |

| S-Oxidation | H₂O₂ | 18.2 | 1-oxo-1,5-dithiacycloundecane-6,11-dione |

| Enolate Formation | LDA | 8.9 | Lithium enolate of this compound |

This table is illustrative and presents hypothetical data that could be generated from computational studies.

Force Field Development for Macrocyclic Thioether-Diones

Molecular mechanics and molecular dynamics (MD) simulations are indispensable tools for studying the conformational dynamics and intermolecular interactions of macrocyclic molecules like this compound. The accuracy of these simulations is critically dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of a system. nih.gov For novel molecules, existing general-purpose force fields such as GAFF, OPLS/AA, or the more recent OpenFF and XFF may not provide sufficient accuracy, necessitating the development of a specific force field. researchgate.net

The development of a bespoke force field for this compound would involve the following key steps:

Parameter Assignment: The initial step involves assigning parameters from a general force field. However, specific parameters, especially for the thioether and dione (B5365651) moieties within the macrocyclic ring, may be missing or poorly defined.

Quantum Mechanical (QM) Calculations: High-level QM calculations, typically using DFT or ab initio methods, are performed to obtain a detailed description of the molecule's potential energy surface. These calculations provide data on equilibrium bond lengths, bond angles, dihedral angles, and partial atomic charges.

Parameter Optimization: The force field parameters are then optimized to reproduce the QM data. This process often involves fitting the force field's functional forms to the QM-calculated energies and geometries. Special attention is given to the torsional parameters that govern the conformational preferences of the macrocyclic ring, as these are crucial for accurately modeling its flexibility.

Validation: The newly developed force field must be validated by comparing its predictions against experimental data or higher-level computational results. For macrocycles, a common validation method is to compare the calculated conformational ensemble with experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

A well-parameterized force field for this compound would enable reliable MD simulations to study its conformational landscape, interactions with other molecules, and thermodynamic properties in various environments. The table below illustrates a hypothetical comparison of selected force field parameters for a thioether linkage, showing how a specifically developed force field might differ from a general one.

| Parameter | General Force Field (e.g., GAFF) | Developed Force Field for this compound |

| C-S Bond Length (Å) | 1.810 | 1.825 |

| C-S-C Angle (degrees) | 98.9 | 101.2 |

| C-C-S-C Dihedral Force Constant (kcal/mol) | 0.25 | 0.35 |

| Partial Charge on Sulfur (e) | -0.25 | -0.21 |

This table is illustrative and presents hypothetical data to show potential differences in force field parameters.

The development of accurate force fields for macrocyclic thioether-diones is an active area of research, driven by the need to understand the structure-property relationships in this important class of molecules.

Exploration of Biological Interactions at a Mechanistic Level in Vitro Studies

Interactions with Biomolecules

Binding to Proteins (e.g., Enzyme Active Sites, Receptor Binding Domains)

There are no available studies that have investigated the binding of 1,5-Dithiacycloundecane-6,11-dione to specific proteins. Research into its potential to interact with enzyme active sites or receptor binding domains has not been reported.

Interactions with Nucleic Acids

Information regarding the interaction of this compound with DNA or RNA is not present in the current body of scientific literature.

Membrane Interactions (Model Systems)

Studies using model systems to explore the potential interactions of this compound with cellular membranes have not been documented.

Modulatory Effects on Cellular Pathways (In Vitro Biochemical Assays)

Inhibition or Activation of Specific Enzymes

There is no published data from in vitro biochemical assays detailing any inhibitory or activating effects of this compound on specific enzymes.

Modulation of Signaling Cascades

The effect of this compound on intracellular signaling cascades has not been a subject of published research.

Mechanistic Studies of Biological Activities

Further research and publication in peer-reviewed scientific journals would be necessary to enable a comprehensive discussion of the biological properties and mechanisms of action of this compound.

Future Research Directions and Concluding Perspectives

Challenges and Opportunities in Macrocyclic Thioether-Dione Research

The synthesis and application of macrocyclic thioether-diones are not without their difficulties. A primary challenge lies in the synthesis of these large ring structures, which can be inefficient and low-yielding due to the entropic penalty of cyclization. nih.govunivie.ac.at However, these challenges also present significant opportunities for the development of novel synthetic methodologies.

Key Challenges:

Macrocyclization Efficiency: The ring-closing step is often a major hurdle, with yields depending on the ring size and the nature of the linker. nih.gov

Structural Diversity: Creating a wide array of structurally diverse macrocycles remains a significant endeavor. mdpi.comnih.gov

Purification: The purification of macrocyclic compounds can be labor-intensive, limiting the throughput of library synthesis. nih.gov

Key Opportunities:

Novel Synthetic Methods: There is a need for more efficient and scalable methods for macrocycle synthesis. mdpi.comnih.gov

Therapeutic Potential: Macrocycles have the ability to bind to challenging biological targets, such as protein-protein interfaces, that are often considered "undruggable" by traditional small molecules. mdpi.comnih.govnih.gov

Materials Science: The unique structural and electronic properties of these compounds make them promising for the development of new materials.

A recent study on the synthesis of a 45-membered macrocyclic thioether peptide highlighted the complexities of scaling up production from milligrams to multigrams, demonstrating the practical challenges in this area. nih.gov

Emerging Synthetic Strategies for Complex Macrocyclic Architectures

To address the synthetic challenges, researchers are exploring innovative strategies to construct complex macrocyclic architectures. These methods aim to improve efficiency, control stereochemistry, and increase molecular diversity.

Emerging Strategies:

Modular Approaches: The use of modular building blocks allows for the rapid generation of diverse macrocycle libraries. mdpi.comnih.gov A modular biomimetic assembly approach has shown promise in creating structurally varied macrocyclic molecules. mdpi.comnih.gov

Ugi Reaction: The Ugi multi-component reaction has been successfully employed for the efficient, two-step synthesis of a wide range of macrocycles. nih.gov

Cyclization/Ring Expansion Cascades: Novel cascade reactions that proceed through low-energy transition states can produce macrocycles in good yields without requiring high-dilution conditions. acs.org

Solid-Phase Synthesis: Automated solid-phase peptide synthesis (SPPS) coupled with purification-free cyclization is accelerating the creation of large macrocyclic peptide libraries. nih.gov

| Synthetic Strategy | Description | Key Advantages |

| Modular Biomimetic Assembly | Utilizes modular components to construct diverse macrocyclic structures that mimic natural products. mdpi.comnih.gov | High structural diversity, potential for creating pharmacologically active compounds. mdpi.comnih.gov |

| Ugi Reaction | A two-step multicomponent reaction for the synthesis of head-to-tail linked artificial macrocycles. nih.gov | Short and efficient, wide substrate scope, high functional group tolerance. nih.gov |

| Cyclization/Ring Expansion Cascades | Cascade reactions that proceed via kinetically favorable smaller ring intermediates to form macrocycles. acs.org | Good yields without high dilution, broad scope for various functional groups. acs.org |

| Solid-Phase Peptide Synthesis (SPPS) | Automated synthesis of linear precursors on a solid support followed by cyclization. nih.gov | High throughput, suitable for library generation, streamlined workflow. nih.gov |

Advanced Characterization Techniques for Dynamic Systems

The conformational flexibility of macrocycles necessitates the use of sophisticated analytical techniques to understand their structure and dynamics in solution.

Advanced Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the three-dimensional structure and conformational dynamics of macrocycles in solution. researchgate.netoup.com It can provide information on interproton distances and identify highly populated conformational states. researchgate.net

X-ray Crystallography: This technique provides detailed information about the solid-state structure of macrocycles, which can be used to validate solution-state models. researchgate.net

Mass Spectrometry: Techniques like collision-induced dissociation can be used to probe the structure and fragmentation of macrocyclic peptides. rsc.org Oxidation of thioether linkages can assist in site-selective linearization for de novo sequencing. rsc.org

Computational Modeling: Molecular dynamics simulations and other computational methods are increasingly used to predict macrocycle conformations and explore their free energy landscapes. mdpi.comnih.govresearchgate.net

A molecular dynamics-based routine has been developed to overcome limitations in conformational sampling and extensively profile the free energy landscape of peptidic macrocycles. researchgate.net

Design Principles for Enhanced Functionality and Selectivity

The rational design of macrocycles is crucial for achieving high affinity and selectivity for their biological targets.

Key Design Principles:

Conformational Pre-organization: Constraining the macrocycle into a bioactive conformation can significantly improve binding affinity.

Modulation of Physicochemical Properties: Macrocyclization can be used to favorably alter properties such as solubility, cell permeability, and metabolic stability. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the macrocyclic scaffold allows for the optimization of biological activity.

Computational Design: Deep learning models and other computational tools are being developed to assist in the design of macrocycles with desired properties. mdpi.comnih.gov

Researchers have demonstrated that macrocyclization can enhance the selectivity of kinase inhibitors compared to their acyclic counterparts. nih.gov

Interdisciplinary Research Avenues

The unique properties of macrocyclic thioether-diones open up numerous opportunities for interdisciplinary research.

Interdisciplinary Fields:

Medicinal Chemistry and Drug Discovery: The development of new therapeutics targeting a range of diseases. mdpi.comnih.govnih.gov

Supramolecular Chemistry: The design of host-guest systems, molecular sensors, and dynamic materials. researchgate.netacs.org

Materials Science and Polymer Chemistry: The creation of novel polymers and materials with unique topologies and properties. acs.org

Biotechnology: The use of macrocycles as probes to study biological processes.

The integration of synthetic chemistry, computational modeling, and advanced analytical techniques is essential for driving innovation in this field. mdpi.comnih.gov This synergistic approach will likely lead to breakthroughs in our understanding and application of these fascinating molecules.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,5-Dithiacycloundecane-6,11-dione, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves cyclization of dithiol precursors with carbonyl-containing reagents under controlled anhydrous conditions. Purity optimization can be achieved via orthogonal experimental design (e.g., varying solvent polarity, temperature, and catalyst loading). For example, a 3-factor, 2-level factorial design can identify interactions between variables, followed by regression analysis to model yield-purity relationships. Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) further refines purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the cyclic dithia backbone and ketone positions. Infrared (IR) spectroscopy verifies carbonyl stretching frequencies (~1700–1750 cm⁻¹). Ambiguities in peak assignments (e.g., overlapping signals) can be resolved by comparative analysis with density functional theory (DFT)-predicted spectra or heteronuclear correlation experiments (HSQC/HMBC) .

Advanced Research Questions

Q. How can factorial design be applied to investigate the influence of reaction variables on the yield of this compound derivatives?

- Methodological Answer : A full factorial design (e.g., 2³ design) evaluates variables such as temperature, catalyst concentration, and reaction time. Interaction effects (e.g., temperature × catalyst synergy) are quantified using ANOVA. For example, a study might reveal that elevated temperatures (80°C) with 5 mol% catalyst maximize yield (85%) while minimizing byproducts. Response surface methodology (RSM) further refines optimal conditions .

Q. What strategies resolve contradictions in reported thermodynamic stability data of this compound under varying experimental conditions?

- Methodological Answer : Contradictions often arise from uncontrolled variables (e.g., trace moisture, oxygen). Replicate studies under inert atmospheres (argon/glovebox) with precise humidity monitoring can isolate degradation pathways. Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under standardized heating rates (e.g., 10°C/min) provides reproducible stability profiles. Statistical comparison of variance (e.g., F-test) identifies systematic vs. random errors .

Q. How can computational modeling (e.g., molecular dynamics, DFT) be integrated with experimental data to elucidate reaction mechanisms involving this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for ketone reduction or sulfur-based coordination. Molecular dynamics simulations model solvent effects on reaction trajectories. Experimental validation via kinetic isotope effects (KIEs) or in-situ FTIR monitors intermediate formation. Discrepancies between computational and experimental data guide iterative model refinement .

Q. What multi-step purification protocols ensure high-purity isolation of this compound from complex reaction mixtures?

- Methodological Answer : Sequential purification combines liquid-liquid extraction (e.g., dichloromethane/water) to remove polar byproducts, followed by flash chromatography (silica gel, gradient elution). Purity is monitored via thin-layer chromatography (TLC) with iodine staining. Final crystallization in a 7:3 hexane/acetone mixture yields >99% purity. Mass balance and recovery rates are quantified to optimize solvent ratios .

Q. How can AI-driven experimental frameworks autonomously optimize synthesis parameters for this compound?

- Methodological Answer : Machine learning (ML) models (e.g., Bayesian optimization) iteratively adjust reaction parameters based on real-time HPLC yield data. For example, an ML algorithm trained on 50 historical experiments can predict optimal catalyst loading (3.8 mol%) and solvent polarity (THF) within 10 iterations. Integration with robotic liquid handlers enables closed-loop, high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.